REACTION_SMILES
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[CH3:17][S:18]([OH:19])(=[O:20])=[O:21].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:10]([cH:11]1)[C:9](=[O:12])[CH2:8][CH2:7]2.[Cl:23][CH:24]([Cl:25])[Cl:26].[N-:14]=[N+:15]=[N-:16].[Na+:13].[OH2:22]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:10]([cH:11]1)[C:9](=[O:12])[NH:14][CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1)C(=O)CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)C(=O)NCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |